molecular formula C7H3F3N2O5 B13922582 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B13922582
M. Wt: 252.10 g/mol
InChI Key: VKSGVUBPRXMBMY-UHFFFAOYSA-N
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Description

3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may modulate enzymatic activities or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Lacks the trifluoromethyl group.

    6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the nitro group.

    3-Nitro-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the oxo group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid makes it unique

Properties

Molecular Formula

C7H3F3N2O5

Molecular Weight

252.10 g/mol

IUPAC Name

3-nitro-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3N2O5/c8-7(9,10)2-1-3(12(16)17)4(6(14)15)11-5(2)13/h1H,(H,11,13)(H,14,15)

InChI Key

VKSGVUBPRXMBMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])C(=O)O)C(F)(F)F

Origin of Product

United States

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